molecular formula C20H24N2O2 B6268874 (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol CAS No. 344899-18-9

(S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol

Cat. No.: B6268874
CAS No.: 344899-18-9
M. Wt: 324.4
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Description

(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a cinchona alkaloid. This compound is known for its complex structure, which includes a quinoline moiety and a bicyclic azabicyclo octane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions to introduce the azabicyclo octane system. Key steps often include:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes .

Chemical Reactions Analysis

Types of Reactions

(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a fully saturated quinoline derivative .

Scientific Research Applications

(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s quinoline moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cinchona alkaloids such as quinine and quinidine. These compounds share structural similarities but differ in their specific functional groups and stereochemistry .

Uniqueness

What sets (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol apart is its unique combination of a quinoline moiety and an azabicyclo octane system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

344899-18-9

Molecular Formula

C20H24N2O2

Molecular Weight

324.4

Purity

93

Origin of Product

United States

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